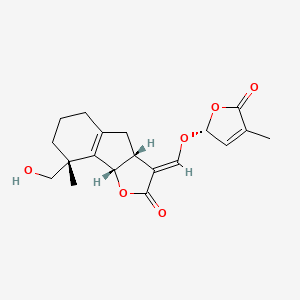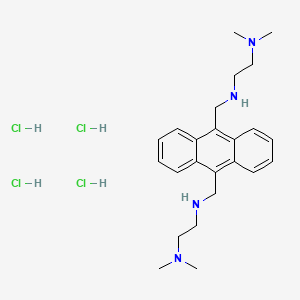
LysoTracker Blue DND-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LysoTracker Blue DND-22 is a blue fluorescent dye that is cell-permeable and non-fixable. It is primarily used to stain acidic compartments within live cells, such as lysosomes. The dye has an excitation and emission maximum of 373/422 nm and can be efficiently excited using a DAPI filter .
Preparation Methods
The synthetic routes and reaction conditions for LysoTracker Blue DND-22 are not widely published. it is known that the dye consists of a hydrophobic fluorophore linked to a weak base that is only partially protonated at neutral pH. In its neutrally charged state, the dye can freely diffuse across intact plasma membranes of live cells .
Chemical Reactions Analysis
LysoTracker Blue DND-22 undergoes specific reactions due to its chemical structure:
Protonation: Upon diffusion into the lysosome, the weakly basic moiety of the dye is protonated due to the acidic environment within the lysosome. .
Fluorescence: The dye exhibits fluorescence when excited at its specific wavelength, making it useful for imaging and tracking acidic organelles
Scientific Research Applications
LysoTracker Blue DND-22 has a wide range of applications in scientific research:
Cell Biology: It is used to stain and track acidic organelles such as lysosomes in live cells. .
Medical Research: The dye is used to investigate the role of lysosomes in various diseases, including cancer, neurodegenerative disorders, and infectious diseases
Chemistry: It is employed in fluorescence microscopy and imaging techniques to visualize and analyze cellular structures
Mechanism of Action
The mechanism of action of LysoTracker Blue DND-22 involves its ability to selectively stain acidic compartments within live cells. The dye consists of a hydrophobic fluorophore linked to a weak base. In a neutrally charged state, it can freely diffuse across intact plasma membranes. Upon entering the acidic environment of the lysosome, the weakly basic moiety is protonated, preventing the dye from diffusing back across the organelle membrane. This leads to localized accumulation and distinct staining of acidic organelles such as lysosomes .
Comparison with Similar Compounds
LysoTracker Blue DND-22 is part of the LysoTracker series of dyes, which are available in various fluorescent colors. Similar compounds include:
LysoTracker Red DND-99: A red fluorescent dye used for staining acidic compartments in live cells.
LysoTracker Green: A green fluorescent dye used for similar purposes.
This compound is unique due to its specific excitation and emission wavelengths, making it suitable for multi-color labeling experiments .
Properties
Molecular Formula |
C24H38Cl4N4 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
N-[[10-[[2-(dimethylamino)ethylamino]methyl]anthracen-9-yl]methyl]-N',N'-dimethylethane-1,2-diamine;tetrahydrochloride |
InChI |
InChI=1S/C24H34N4.4ClH/c1-27(2)15-13-25-17-23-19-9-5-7-11-21(19)24(18-26-14-16-28(3)4)22-12-8-6-10-20(22)23;;;;/h5-12,25-26H,13-18H2,1-4H3;4*1H |
InChI Key |
XREPHSYKOHUZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CNCCN(C)C.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


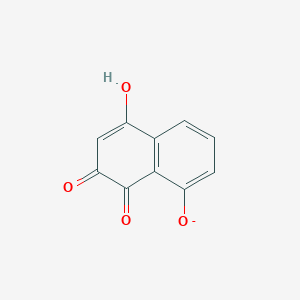


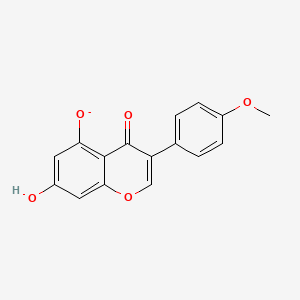

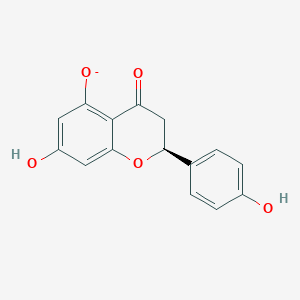
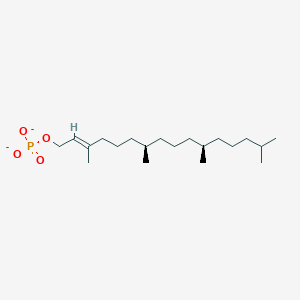

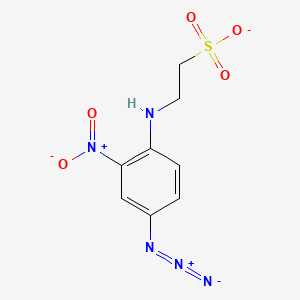
![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)
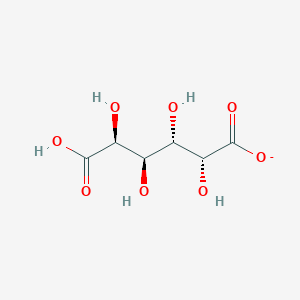
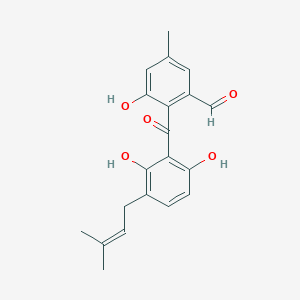
![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
